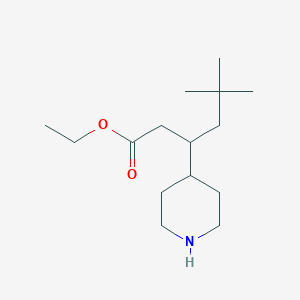
3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C10H19NO3. It is known for its unique structure, which includes an oxazolidine ring, making it a valuable compound in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester typically involves the reaction of 4,4-dimethyl-2-oxazolidinone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, alcohols, and substituted oxazolidines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with oxazolidinone cores.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester involves its interaction with various molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate: This compound has a similar oxazolidine structure but with a formyl group instead of a carboxylic acid ester.
2,2-Dimethyl-4-(1-oxo-2-hexadecyn-1-yl)-1,1-dimethylethyl ester-3-oxazolidinecarboxylic acid: Another compound with a similar core structure but different substituents.
Uniqueness
What sets 3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester apart is its specific ester group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
216759-96-5 |
|---|---|
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
tert-butyl 4,4-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-13-6-10(11,4)5/h6-7H2,1-5H3 |
Clave InChI |
UVMGIUAAUJOLKG-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCN1C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B13897435.png)
![Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)




![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)

![2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B13897484.png)

![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-[2-(1H-indol-3-yl)ethylcarbamoyl]-2,4-dioxo-pyrimidin-1-yl]tetrahydrofuran-3-yl] acetate](/img/structure/B13897495.png)
![(7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13897496.png)

